molecular formula C9H6O3S B173138 5-Hydroxybenzo[b]thiophene-3-carboxylic acid CAS No. 16304-39-5

5-Hydroxybenzo[b]thiophene-3-carboxylic acid

Cat. No.: B173138
CAS No.: 16304-39-5
M. Wt: 194.21 g/mol
InChI Key: ZAZIPEFQVRYIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position

Mechanism of Action

Target of Action

It is known that the compound is used as a starting material for producing drugs .

Mode of Action

It is known that derivatives of this compound are specificPGD2 antagonists , which suggests that they may inhibit the action of Prostaglandin D2, a hormone-like compound involved in several biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid typically involves the introduction of a propargyl group into 4-mercaptophenol, followed by protection of the hydroxyl group. The compound is then oxidized and subjected to a thermal rearrangement reaction. The final steps involve stepwise oxidation of the hydroxymethyl group and optional deprotection .

Industrial Production Methods

Industrial production methods for this compound are designed to be safe, efficient, and scalable. The process involves the use of hydroxy-protecting groups such as alkyl, alkoxyalkyl, acyl, aralkyl, alkylsulfonyl, arylsulfonyl, alkyl-substituted silyl, alkoxycarbonyl, aryloxycarbonyl, aralkyloxycarbonyl, or tetrahydropyranyl .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present on the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .

Scientific Research Applications

5-Hydroxybenzo[b]thiophene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxybenzo[b]thiophene-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-hydroxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZIPEFQVRYIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465052
Record name 5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16304-39-5
Record name 5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid (6) (100 mg, 0.3 mmol) prepared in Examples above was dissolved in 1 N sodium hydroxide (1.2 ml) and heated at 40° C. for 8 hours with stirring. To the reaction solution was added 1 N hydrochloric acid (1.2 ml), and the deposited crystals were filtered, washed with water and dried to provide 58 mg of the title compound (11). Yield: 96.6% mp 262-263° C.
Name
5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Yield
96.6%

Synthesis routes and methods II

Procedure details

The methoxybenzo[b]thiophene carboxylic acid from Step 5 was slurried in toluene (35 L) and then warmed to 50° C. To an addition funnel containing toluene (9 L) was added boron tribromide (4.3 kg) and then the solution added over 1 hr to the slurry of 5-methoxy-3-benzo[b]thiophenecarboxylic acid. The mixture was aged for 8 hr. The reaction mixture was cooled to room temperature and 15%NaOH was slowly added (16 kg). To the three phase mixture was added 2 kg Solka Flok (filter aid) and then filtered to remove boric acid. The layers were then cut. To the aqueous layer was added 27 L THF and 4.5 kg NaCl, and then acidified to pH=1-3 with concentrated HCl (2.7 L). The layers were cut and the bottom layer extracted again with 15 L THF. The combined THF layers were then concentrated to a minimum stirred volume and solvent switched into toluene (kf<1000 ug/ml). The slurry was then cooled to 2-5° C., aged one hour and filtered, washing with cold toluene (10 L). The cake was dried on the filter pot with a nitrogen sweep under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 L
Type
solvent
Reaction Step Five
Quantity
9 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Reactant of Route 3
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Reactant of Route 6
5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Customer
Q & A

Q1: What is the significance of the described process for preparing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid?

A1: The research paper [] outlines a novel process for synthesizing derivatives of this compound. This is significant because it provides a potentially more efficient and controlled method for obtaining these compounds. While the abstract doesn't delve into specific applications, derivatives of this compound could be of interest for various purposes, such as developing new pharmaceutical agents or materials. The ability to introduce different substituents (represented by "R" in the formula) allows for the fine-tuning of the compound's properties, potentially leading to enhanced activity or selectivity for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.